molecular formula C30H42O2 B14244490 9,10-Bis[(2-ethylhexyl)oxy]anthracene CAS No. 251452-47-8

9,10-Bis[(2-ethylhexyl)oxy]anthracene

Cat. No.: B14244490
CAS No.: 251452-47-8
M. Wt: 434.7 g/mol
InChI Key: ZXRULULEMFAFAS-UHFFFAOYSA-N
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Description

9,10-Bis[(2-ethylhexyl)oxy]anthracene is an organic compound with the molecular formula C30H42O2. It is a derivative of anthracene, where two 2-ethylhexyl groups are attached to the 9 and 10 positions of the anthracene core via ether linkages. This compound is known for its unique photophysical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis[(2-ethylhexyl)oxy]anthracene typically involves the etherification of anthracene-9,10-diol with 2-ethylhexyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

9,10-Bis[(2-ethylhexyl)oxy]anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert it back to the parent anthracene compound.

    Substitution: The ether linkages can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Anthracene.

    Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

9,10-Bis[(2-ethylhexyl)oxy]anthracene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other anthracene derivatives.

    Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.

    Medicine: Studied for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 9,10-Bis[(2-ethylhexyl)oxy]anthracene is primarily related to its photophysical properties. The compound absorbs light and undergoes electronic transitions, resulting in fluorescence. This property is exploited in various applications, such as biological imaging and optoelectronics. The molecular targets and pathways involved include interactions with light and subsequent energy transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Bis(phenylethynyl)anthracene
  • 9,10-Bis(4-phenyl)anthracene
  • 9,10-Bis(4-phenylethynyl)anthracene

Uniqueness

Compared to similar compounds, 9,10-Bis[(2-ethylhexyl)oxy]anthracene exhibits unique solubility and photophysical properties due to the presence of the 2-ethylhexyl groups. These groups enhance the compound’s solubility in organic solvents and improve its processability in various applications. Additionally, the ether linkages provide stability and resistance to degradation, making it a valuable compound in research and industrial applications.

Properties

CAS No.

251452-47-8

Molecular Formula

C30H42O2

Molecular Weight

434.7 g/mol

IUPAC Name

9,10-bis(2-ethylhexoxy)anthracene

InChI

InChI=1S/C30H42O2/c1-5-9-15-23(7-3)21-31-29-25-17-11-13-19-27(25)30(28-20-14-12-18-26(28)29)32-22-24(8-4)16-10-6-2/h11-14,17-20,23-24H,5-10,15-16,21-22H2,1-4H3

InChI Key

ZXRULULEMFAFAS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCC(CC)CCCC

Origin of Product

United States

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